molecular formula C10H11NO3 B1380977 Ethyl 2-acetylnicotinate CAS No. 4763-58-0

Ethyl 2-acetylnicotinate

Cat. No.: B1380977
CAS No.: 4763-58-0
M. Wt: 193.2 g/mol
InChI Key: RIQXKNANXXJUHS-UHFFFAOYSA-N
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Description

Ethyl 2-acetylnicotinate is an organic compound with the molecular formula C10H11NO3 It is a derivative of nicotinic acid and is characterized by the presence of an ethyl ester and an acetyl group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetylnicotinate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl isonicotinate with paraldehyde in the presence of tert-butyl hydroperoxide, ferrous sulfate heptahydrate, and trifluoroacetic acid. The reaction mixture is heated to reflux for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings. The scalability of the process would depend on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetylnicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

Ethyl 2-acetylnicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases or conditions.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-acetylnicotinate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects through modulation of enzymatic activities or interaction with cellular receptors. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Ethyl 2-acetylnicotinate can be compared with other similar compounds, such as:

    Ethyl nicotinate: Similar in structure but lacks the acetyl group.

    Methyl nicotinate: Contains a methyl ester instead of an ethyl ester.

    Nicotinic acid: The parent compound without ester or acetyl modifications.

Uniqueness

The presence of both the ethyl ester and acetyl group in this compound imparts unique chemical and biological properties compared to its analogs. These modifications can influence its reactivity, solubility, and potential biological activities, making it a compound of interest for further study.

Properties

IUPAC Name

ethyl 2-acetylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-14-10(13)8-5-4-6-11-9(8)7(2)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQXKNANXXJUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of ethyl 2-(1-ethoxyvinyl)nicotinate (27 g) and acetone (300 mL) was added 2M hydrochloric acid (370 mL), and the mixture was stirred overnight at room temperature. The solvent was evaporated under reduced pressure, to the residue were added ethyl acetate and saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (15 g).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
370 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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